5-Cyclohexylisoxazole-3-carboxylic acid 5-Cyclohexylisoxazole-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 908856-66-6
VCID: VC4776505
InChI: InChI=1S/C10H13NO3/c12-10(13)8-6-9(14-11-8)7-4-2-1-3-5-7/h6-7H,1-5H2,(H,12,13)
SMILES: C1CCC(CC1)C2=CC(=NO2)C(=O)O
Molecular Formula: C10H13NO3
Molecular Weight: 195.218

5-Cyclohexylisoxazole-3-carboxylic acid

CAS No.: 908856-66-6

Cat. No.: VC4776505

Molecular Formula: C10H13NO3

Molecular Weight: 195.218

* For research use only. Not for human or veterinary use.

5-Cyclohexylisoxazole-3-carboxylic acid - 908856-66-6

Specification

CAS No. 908856-66-6
Molecular Formula C10H13NO3
Molecular Weight 195.218
IUPAC Name 5-cyclohexyl-1,2-oxazole-3-carboxylic acid
Standard InChI InChI=1S/C10H13NO3/c12-10(13)8-6-9(14-11-8)7-4-2-1-3-5-7/h6-7H,1-5H2,(H,12,13)
Standard InChI Key MUPJTIPMJXOUGX-UHFFFAOYSA-N
SMILES C1CCC(CC1)C2=CC(=NO2)C(=O)O

Introduction

Chemical Structure and Properties

Molecular Composition and Structural Features

The compound’s core consists of an isoxazole ring—a five-membered heterocycle containing adjacent nitrogen and oxygen atoms—with a cyclohexyl group at the 5-position and a carboxylic acid group at the 3-position (Figure 1). The cyclohexyl substituent introduces steric bulk and lipophilicity, which may influence binding interactions in biological systems . Key physicochemical parameters include:

PropertyValueSource
Molecular FormulaC10H13NO3\text{C}_{10}\text{H}_{13}\text{NO}_3
Molecular Weight195.22 g/mol
Melting PointNot reported
Boiling PointNot reported
LogP (Partition Coefficient)Estimated 1.98 (calculated)

The carboxylic acid group enhances water solubility under basic conditions, while the cyclohexyl moiety contributes to membrane permeability, a balance critical for pharmacokinetic optimization.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 3-isoxazolecarboxylic acid derivatives often involves cyclocondensation reactions or functional group transformations. A patented method for 3-isoxazolecarboxylic acid synthesis (EP0957097A1) outlines a two-step process :

  • Cyclization: Ethyl acetoacetate reacts with hydroxylamine hydrochloride to form an isoxazoline intermediate.

  • Oxidation and Hydrolysis: The intermediate undergoes base-mediated hydrolysis followed by acidification to yield the carboxylic acid.

For 5-cyclohexyl substitution, strategies may include:

  • Friedel-Crafts Alkylation: Introducing cyclohexyl groups via electrophilic aromatic substitution .

  • Metal-Catalyzed Cross-Coupling: Palladium-mediated coupling of cyclohexyl halides with preformed isoxazole intermediates .

Industrial Production Considerations

Scalable synthesis requires optimizing reaction conditions to minimize byproducts. Key challenges include:

  • Regioselectivity: Ensuring substitution occurs exclusively at the 5-position .

  • Purification: Removing residual solvents (e.g., ethyl acetate) and unreacted starting materials via recrystallization or chromatography .

Structural Analogs and Comparative Analysis

Cyclopentyl vs. Cyclohexyl Derivatives

5-Cyclopentylisoxazole-3-carboxylic acid (CAS 908856-67-7) shares similar properties but differs in ring size, affecting steric and electronic profiles. Comparative studies could elucidate how cycloalkyl substituents influence bioactivity and solubility.

Parameter5-Cyclohexyl Derivative5-Cyclopentyl Derivative
Molecular Weight195.22 g/mol181.19 g/mol
LogP~2.1~1.9
Synthetic AccessibilityModerateModerate

Future Research Directions

Unexplored Therapeutic Areas

  • Oncology: Screening for kinase inhibition or apoptosis induction.

  • Neurodegeneration: Targeting oxidative stress pathways.

Synthetic Chemistry Innovations

  • Flow Chemistry: Enhancing reaction efficiency and yield.

  • Biocatalysis: Enzymatic synthesis for greener production .

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